2-Chloropropane

Description

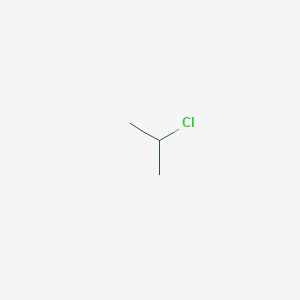

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047739 | |

| Record name | 2-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline] | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP) | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1) | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.7 (AIR= 1) | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

515.0 [mmHg], 515.3 mm Hg at 25 °C | |

| Record name | 2-Chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

75-29-6 | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU39J8AJ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-178.9 °F (NTP, 1992), -117.2 °C | |

| Record name | 2-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Advanced Reaction Engineering for 2 Chloropropane

Catalytic Synthesis Routes

Catalytic processes are central to the efficient synthesis of 2-chloropropane, offering advantages in terms of reaction speed, selectivity, and milder operating conditions compared to non-catalytic routes. The choice of catalyst and the engineering of the reaction system are critical factors in maximizing yield and purity of the final product.

The direct addition of hydrogen chloride (HCl) to propylene (B89431) is a primary industrial method for producing this compound. This gas-phase reaction is typically conducted over a solid catalyst. The selection of an appropriate catalyst is crucial for achieving high conversion rates and selectivity towards the desired product, this compound, in accordance with Markovnikov's rule.

A variety of catalysts have been explored for the hydrochlorination of propylene.

Alumina (B75360) (Al₂O₃): Alumina-based catalysts are frequently used for the gas-phase synthesis of this compound from propylene and HCl. google.com The catalytic activity of alumina is attributed to its Lewis acid sites, which facilitate the electrophilic addition of HCl across the propylene double bond. The effectiveness of alumina catalysts can be influenced by their surface area and purity.

Aluminum Chloride (AlCl₃): Aluminum chloride is a potent Lewis acid catalyst that can be employed for the hydrochlorination of propylene. It is typically used in a complex with a solvent in liquid-phase reactions.

Calcium Chloride (CaCl₂): While mentioned as a potential catalyst for the hydrochlorination of propylene, detailed research findings on the specific catalytic performance of calcium chloride in this reaction are not extensively available in publicly accessible literature.

Tellurium Compounds: Tellurium-containing catalysts are known to be active in various chlorination reactions. However, their specific application and efficacy in the direct synthesis of this compound from propylene and hydrogen chloride are not well-documented in dedicated research papers. Their primary relevance is often noted in the context of oxychlorination processes.

The yield and selectivity of the hydrochlorination of propylene are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, pressure, and the molar ratio of reactants.

For alumina-based catalysts, a critical factor for maintaining catalyst activity and selectivity is the control of the water content in the raw material gas feed. A water content in the range of 400 to 1500 ppm has been found to suppress the deactivation of the catalyst over time. The reaction is typically carried out in the gas phase.

Interactive Table: Reaction Parameters for Propylene Hydrochlorination

| Catalyst | Temperature (°C) | Pressure (psig) | Reactant Ratio (HCl:Propylene) | Phase | Reported Yield/Selectivity |

| Alumina | 100 - 200 | 0 - 100 | >1 | Gas | High selectivity to this compound |

Note: Specific yield and selectivity data are often proprietary and not always available in public literature. The table represents typical ranges found in patent literature.

Continuous flow processes are favored in industrial settings for the synthesis of this compound due to their advantages in terms of scalability, safety, and process control. In a typical continuous process for the gas-phase hydrochlorination of propylene, a pre-mixed feed of propylene and hydrogen chloride gas is passed through a packed-bed reactor containing the catalyst, such as an alumina-based catalyst. google.com

An alternative route to this compound is the reaction of 2-propanol with hydrogen chloride. This nucleophilic substitution reaction can be performed in both liquid and gas phases and is often facilitated by a catalyst to achieve high conversion at moderate temperatures.

Zinc Chloride (ZnCl₂): Zinc chloride is a widely used and effective catalyst for the synthesis of this compound from 2-propanol and HCl. It functions as a Lewis acid, activating the hydroxyl group of the alcohol, which facilitates its substitution by the chloride ion. The reaction can be carried out by refluxing a mixture of 2-propanol, concentrated hydrochloric acid, and anhydrous zinc chloride. In a continuous gas-phase process, zinc chloride supported on alumina has been shown to be a highly effective catalyst.

Tellurium Compounds: While tellurium compounds are known to catalyze a range of organic reactions, their specific use as catalysts in the reaction of 2-propanol with hydrogen chloride to produce this compound is not well-established in scientific literature.

Interactive Table: Gas-Phase Synthesis of this compound from 2-Propanol and HCl with a ZnCl₂/Al₂O₃ Catalyst

| Catalyst Loading (wt% ZnCl₂) | Temperature (°C) | Molar Ratio (2-Propanol:HCl) | HCl Flow Rate (mL/min) | Isopropyl Chloride Yield (%) |

| 2 | 180 | 1:1 | 20 | 70.5 |

| 5 | 170 | 1:1 | 20 | 92.4 |

| 5 | 180 | 1:1 | 20 | 95.3 |

| 5 | 180 | 1.05:1 | 10 | 89.2 |

Data sourced from studies on gas-phase synthesis over supported zinc chloride catalysts.

Reaction of 2-Propanol with Hydrogen Chloride

Process Efficiency and Purity Considerations

The efficiency and purity of this compound are critical factors in its synthesis, directly impacting its suitability for various applications and the economic viability of the production process. A significant challenge in many synthesis routes is the formation of the isomeric byproduct, 1-chloropropane (B146392). Due to their close boiling points (approximately 35°C for this compound and 46°C for 1-chloropropane), their separation via distillation is difficult and requires substantial capital investment masterorganicchemistry.com. Therefore, maximizing the selectivity towards this compound during the synthesis step is paramount.

In the gas-phase reaction of propylene with hydrogen chloride, controlling the water content in the raw material gas has been identified as a crucial parameter for maintaining high process efficiency. Research indicates that adjusting the water content to a range of 400 ppm to 1500 ppm can effectively suppress the decline in propylene conversion over time, thus ensuring a more stable and efficient process masterorganicchemistry.com.

Different synthesis methods report varying levels of purity and yield. For instance, a continuous synthesis method involving the reaction of isopropanol (B130326) and hydrogen chloride over a solid catalyst in a fixed bed reactor claims to achieve a product purity exceeding 99% and a yield of over 98.5% google.com. Another method, using zinc chloride as a catalyst for the reaction of isopropanol and hydrochloric acid, has demonstrated a yield of 75.4% with a purity of 99.2%.

The table below summarizes the reported efficiency and purity for different synthesis routes to this compound.

| Synthesis Route | Reactants | Catalyst | Reported Yield | Reported Purity | Key Byproducts |

| Gas-Phase Hydrochlorination | Propylene, Hydrogen Chloride | Alumina-based | High Selectivity | Dependent on catalyst | 1-Chloropropane |

| Continuous Fixed-Bed | Isopropanol, Hydrogen Chloride | Solid Catalyst | >98.5% google.com | >99% google.com | Olefins, Ether google.com |

| Laboratory Synthesis | Isopropanol, Hydrochloric Acid | Zinc Chloride | 75.4% | 99.2% | Not specified |

Halogenation of Propane (B168953) with UV Light

The halogenation of propane with chlorine in the presence of ultraviolet (UV) light is a classic example of a photochemical free-radical substitution reaction that produces a mixture of chlorinated propanes, including this compound mdpi.comclariant.comquora.commpg.de. The UV radiation provides the necessary energy to initiate the reaction by breaking the Cl-Cl bond clariant.comquora.commpg.de.

The mechanism proceeds through three main stages:

Initiation: The process begins with the homolytic fission of a chlorine molecule (Cl₂) under UV light, generating two highly reactive chlorine radicals (Cl•) masterorganicchemistry.comclariant.commdpi.comresearchgate.net.

Cl₂ + UV light → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from a propane molecule. This can occur at either a primary (1°) carbon (at the ends of the chain) or the secondary (2°) carbon (in the middle), forming a primary or a more stable secondary propyl radical, respectively, and a molecule of hydrogen chloride (HCl) masterorganicchemistry.commdpi.comnii.ac.jpmdpi.com.

CH₃CH₂CH₃ + Cl• → CH₃CH₂CH₂• (primary radical) + HCl

CH₃CH₂CH₃ + Cl• → CH₃ĊHCH₃ (secondary radical) + HCl

The resulting propyl radical then reacts with another chlorine molecule to form either 1-chloropropane or this compound and a new chlorine radical, which continues the chain reaction masterorganicchemistry.com.

CH₃CH₂CH₂• + Cl₂ → CH₃CH₂CH₂Cl + Cl•

CH₃ĊHCH₃ + Cl₂ → CH₃CHClCH₃ + Cl•

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as two chlorine radicals forming a chlorine molecule, or a propyl radical and a chlorine radical forming a chloropropane molecule.

This method invariably produces a mixture of isomers, primarily 1-chloropropane and this compound, making subsequent purification steps necessary google.commdpi.com.

Hydrogenation of 2-Chloropropene (B1346963) (2-PEN)

The catalytic hydrogenation of 2-chloropropene (2-PEN), a byproduct from certain industrial processes, presents a valuable route for its conversion into more useful chemicals like this compound (2-PAN) and propylene nii.ac.jp. This process involves the addition of hydrogen across the double bond of 2-PEN, typically using a heterogeneous metal catalyst.

Palladium-based catalysts are widely employed for hydrogenation reactions due to their high activity and selectivity masterorganicchemistry.commdpi.com. In the context of 2-chloropropene hydrogenation, several commercial palladium catalysts have been investigated, including those from the OleMax and HyFlex series nii.ac.jp. These catalysts typically consist of finely dispersed palladium particles on a high-surface-area support material like alumina or activated carbon masterorganicchemistry.com.

A study comparing the performance of OleMax 201, OleMax 301, OleMax 600, and HyFlex 500 for the hydrogenation of 2-PEN revealed distinct differences in their catalytic activity. The order of activity for the hydrogenation of 2-PEN to this compound was found to be: OleMax 600 > HyFlex 500 > OleMax 201 > OleMax 301 nii.ac.jp. This indicates that the specific formulation and properties of the catalyst play a significant role in its effectiveness for this particular transformation.

The hydrogenation of 2-chloropropene is characterized by a competition between two primary reaction pathways:

Hydrogenation: The addition of hydrogen across the C=C double bond to form the desired this compound (2-PAN).

Hydrodechlorination: The reductive cleavage of the C-Cl bond, which results in the formation of propylene (C₃H₆) nii.ac.jp.

The selectivity of the catalyst is crucial in directing the reaction towards the desired product. Research has shown that different palladium catalysts exhibit different selectivities. For instance, while OleMax 600 demonstrated the highest activity for producing this compound, the HyFlex 500 catalyst showed the highest selectivity and yield for propylene via hydrogenative dechlorination nii.ac.jp. This suggests that HyFlex 500 is more active in breaking the carbon-chlorine bond.

The reaction conditions, particularly the partial pressure of hydrogen, also significantly influence the product distribution. It was observed that the yield of this compound was notably higher at a specific, controlled hydrogen partial pressure nii.ac.jp.

The following table presents a summary of the catalytic performance for the hydrogenation of 2-chloropropene.

| Catalyst | Primary Product Selectivity | Relative Activity for this compound Formation | Relative Activity for Propylene Formation |

| OleMax 600 | This compound nii.ac.jp | Highest nii.ac.jp | Second Highest nii.ac.jp |

| HyFlex 500 | Propylene nii.ac.jp | Second Highest nii.ac.jp | Highest nii.ac.jp |

| OleMax 201 | This compound nii.ac.jp | Third Highest nii.ac.jp | Fourth Highest nii.ac.jp |

| OleMax 301 | This compound nii.ac.jp | Fourth Highest nii.ac.jp | Third Highest nii.ac.jp |

Non-Catalytic Synthesis Methods

Direct Chlorination of Propane: Radical Mechanisms and Isomer Distribution

The direct chlorination of propane, typically initiated by heat or UV light, is a non-catalytic method that proceeds via a free-radical chain mechanism, as detailed in section 2.1.3. A key aspect of this method is the distribution of isomeric products, which is not governed by simple statistics nii.ac.jpaip.org.

Propane has six primary (1°) hydrogens on the terminal methyl groups and two secondary (2°) hydrogens on the central methylene group. If the reactivity of all hydrogen atoms were equal, a statistical product ratio of 3:1 (75% 1-chloropropane to 25% this compound) would be expected, based on the number of available hydrogens google.comnii.ac.jpaip.org.

However, experimental results from gas-phase chlorination at 25°C show a product distribution of approximately 45% 1-chloropropane and 55% this compound google.comnii.ac.jpaip.org. This discrepancy arises from the difference in the stability of the radical intermediates formed during the hydrogen abstraction step. The secondary propyl radical (CH₃ĊHCH₃) is more stable than the primary propyl radical (CH₃CH₂CH₂•) nii.ac.jp. Consequently, the activation energy for the abstraction of a secondary hydrogen is lower, making this process faster and leading to a higher proportion of the 2-chloro isomer than statistically predicted mdpi.com. The selectivity for the more stable secondary product demonstrates that the product-determining step is the initial hydrogen abstraction by the chlorine radical google.com.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is centered on the development of more sustainable and environmentally benign production methods. Key areas of focus include the minimization of byproducts and waste, as well as enhancing the energy efficiency of the production processes.

A significant challenge in the synthesis of this compound is the formation of undesired byproducts, which can complicate purification processes and contribute to chemical waste. The primary synthesis routes can yield various impurities that necessitate removal to achieve the desired product purity.

In the gas-phase reaction of propylene with hydrogen chloride, controlling the reaction conditions is crucial to suppress the formation of byproducts. google.com One patented method emphasizes the importance of managing the water content in the raw material gas, as excessive water can lead to a decrease in the selectivity for this compound and promote the formation of impurities. google.com By carefully controlling the moisture level, the catalytic activity can be maintained, thus maximizing the conversion of propylene to the desired product and minimizing the generation of waste streams. google.com

Another common method, the reaction of isopropanol with hydrogen chloride, can also lead to the formation of byproducts such as diisopropyl ether. The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction towards the desired product.

The free-radical chlorination of propane presents a less selective route, yielding a mixture of 1-chloropropane and this compound, which then requires separation. sciencemadness.org This method is generally less favored for industrial production due to the inherent difficulty in controlling the selectivity and the resulting mixture of products.

A synthesis route utilizing copper(I) chloride, sodium chloride, and copper(II) chloride as catalysts at elevated temperatures has been reported to produce this compound. However, this method also yields a range of byproducts, including isopropanol, acetone (B3395972), and 1,2-dichloropropane (B32752). chemicalbook.com

Below is a table summarizing common byproducts in different synthesis routes for this compound:

| Synthesis Route | Starting Materials | Common Byproducts |

| Hydrochlorination of Propene | Propene, Hydrogen Chloride | 1-Chloropropane, Dichloropropanes |

| Isopropanol and Hydrogen Chloride | Isopropyl Alcohol, Hydrogen Chloride | Diisopropyl ether, Water |

| Free Radical Chlorination of Propane | Propane, Chlorine | 1-Chloropropane, Polychlorinated propanes |

| Copper Chloride Catalyzed Reaction | Propylene, Copper Chlorides | Isopropanol, Acetone, 1,2-Dichloropropane chemicalbook.com |

Improving the energy efficiency of this compound production is a key aspect of green chemistry, directly impacting both the environmental footprint and the economic feasibility of the process. The traditional methods for synthesizing this compound can be energy-intensive, particularly those requiring high temperatures and pressures.

The gas-phase synthesis of this compound from propylene and hydrogen chloride, for instance, is typically conducted at elevated temperatures. google.com A significant advancement in this area involves the use of highly active and stable catalysts, such as alumina, which can facilitate the reaction at lower temperatures, thereby reducing energy consumption. google.com Research has shown that controlling the water content of the reactant gases can prolong the catalyst's life and maintain high conversion rates, which in turn contributes to a more energy-efficient process by minimizing the need for frequent catalyst regeneration or replacement. google.com

Innovations in process design, such as reactive distillation, where the reaction and separation occur in the same unit, offer potential for significant energy savings by overcoming equilibrium limitations and reducing the need for downstream separation units. While not yet standard for this compound production, such integrated approaches are at the forefront of green chemical engineering.

Isotopically Labeled this compound Synthesis (e.g., this compound-1,1,1,3,3,3-D6)

Isotopically labeled compounds, such as this compound-1,1,1,3,3,3-D6, are invaluable tools in scientific research, particularly in mechanistic studies, metabolic tracking, and as internal standards in mass spectrometry. smolecule.com The synthesis of these labeled compounds requires specialized methods to introduce the heavy isotopes at specific positions within the molecule.

The synthesis of this compound-1,1,1,3,3,3-D6 can be achieved through several routes. One common approach involves the halogenation of deuterated propane. smolecule.com This method, however, may suffer from a lack of selectivity, similar to the chlorination of non-deuterated propane.

A more targeted synthesis involves the reduction of a suitable precursor, such as 2-chloropropene, using a deuterated reducing agent. smolecule.com This allows for the specific introduction of deuterium (B1214612) atoms into the desired positions.

Another plausible synthetic strategy would be to start from commercially available deuterated acetone (acetone-d6). The reduction of acetone-d6 would yield isopropanol-d7, which can then be subjected to chlorination to produce the desired this compound-1,1,1,3,3,3-D6.

The choice of synthetic route depends on the desired labeling pattern, the availability of starting materials, and the required isotopic purity of the final product. The purification of the isotopically labeled product is a critical step to remove any unlabeled or partially labeled species.

The unique properties of isotopically labeled compounds, such as their distinct mass spectral fragmentation patterns, make them essential for quantitative analysis and for elucidating complex chemical and biological processes. smolecule.com

Reaction Mechanisms and Kinetics of 2 Chloropropane

Unimolecular Decomposition Reactions

Under thermal stress, 2-chloropropane primarily undergoes unimolecular decomposition to form propylene (B89431) and hydrogen chloride. This reaction is a cornerstone of its gas-phase chemistry and has been the subject of numerous kinetic and mechanistic studies.

Thermal Dehydrochlorination to Propylene and Hydrogen Chloride

CH₃CHClCH₃ → CH₃CH=CH₂ + HCl

The process is understood to occur without significant contributions from free radical chain reactions, particularly when the reaction vessel surface is appropriately conditioned. researchgate.net

The thermal dehydrochlorination of this compound follows first-order kinetics. researchgate.net The rate of the reaction is directly proportional to the concentration of this compound. A comprehensive analysis of experimental data over a wide temperature range has led to the determination of the Arrhenius parameters for this reaction.

Arrhenius Parameters for the Dehydrochlorination of this compound

| Parameter | Value | Temperature Range (K) |

|---|---|---|

| Pre-exponential factor (A) | 10¹³⁹⁸ ± ⁰⁰⁸ s⁻¹ | 590 - 1020 |

| Activation Energy (Ea) | 26225 ± 130 K | 590 - 1020 |

Data from Awan, I., et al. (2011) nist.gov

The rate constant, k, can be expressed by the Arrhenius equation: k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

The activation energy (Ea) for the thermal dehydrochlorination of this compound has been determined through various experimental and computational studies. A combined analysis of shock tube and lower temperature static studies has established a value of approximately 218.0 kJ/mol (52.1 kcal/mol). nist.govnist.gov One study reported a rate equation with an activation energy of 50,500 ± 700 cal/mol in the temperature range of 367-406°C. researchgate.net These values are crucial for understanding the temperature sensitivity of the decomposition rate.

The unimolecular decomposition of this compound has been extensively modeled using computational chemistry, particularly with Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation analysis. scispace.comnist.gov These theoretical frameworks provide a molecular-level understanding of the reaction dynamics.

RRKM/Master Equation modeling has been employed to analyze the pressure dependence of the reaction and to extrapolate rate constants over a broad range of temperatures and pressures. nist.govnist.gov These models consider the reactant molecule's vibrational and rotational energy states and their role in surmounting the activation barrier. For the dehydrochlorination of this compound, these calculations have been used to refine the high-pressure limit rate expressions and to account for fall-off effects at lower pressures. nist.gov Computational studies have also investigated the structure and energetics of the transition state, which is characterized as a four-centered "semi-ion pair" structure. scispace.comnist.gov

The dehydrochlorination of this compound, particularly in the context of certain catalytic processes, is suggested to proceed via an E1-type (Elimination, unimolecular) mechanism. acs.org This mechanism involves a two-step process. The initial and rate-determining step is the cleavage of the carbon-chlorine bond, leading to the formation of a secondary carbenium ion (isopropyl cation) and a chloride ion. acs.orgquora.com

(CH₃)₂CHCl → (CH₃)₂CH⁺ + Cl⁻ (slow)

This step is the slow, rate-determining step of the reaction. The resulting secondary carbenium ion is relatively stable due to hyperconjugation. purdue.edu

In the second step, a base (which can be a solvent molecule or another species in the reaction mixture) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a pi bond and yielding the propylene molecule. vaia.com

(CH₃)₂CH⁺ + Base → CH₃CH=CH₂ + Base-H⁺ (fast)

Evidence for the E1 mechanism in related systems includes first-order kinetics and the observation that the reaction rate is influenced by the stability of the carbocation intermediate. masterorganicchemistry.com

Catalytic Reactions

The reactivity of this compound can be significantly altered and directed through the use of catalysts. Catalytic processes offer pathways for dehydrochlorination and other transformations under milder conditions than thermal decomposition.

The catalytic dehydrochlorination of this compound to propylene has been investigated over a variety of solid acid catalysts. acs.org These include:

Alumina (B75360) (Al₂O₃)

Silica-alumina (SiO₂-Al₂O₃)

ZSM-5 zeolite

Manganese tungstate (B81510)

Alumina-supported copper chloride

Over silica-alumina, a high selectivity to propylene (approaching 100%) can be achieved at temperatures above 400 K. acs.org The reaction over this catalyst was found to be zero-order with respect to this compound, with an activation energy of approximately 14.5 kcal/mol. acs.org Infrared spectroscopy studies suggest that the reaction on the silica-alumina surface involves the formation of a 2-propoxide species, which then undergoes an E1-type elimination. acs.org

V₂O₅-WO₃-TiO₂ catalysts, typically used for selective catalytic reduction (SCR), are also highly active for the dehydrochlorination of this compound. researchgate.net Furthermore, the catalytic hydrogenation of this compound can be employed to produce propylene. google.com For instance, reacting this compound with hydrogen in the presence of a catalyst containing a Group VIII metal (like platinum) and a Group IB metal (like copper) can yield propylene. google.com

Catalytic Dehydrochlorination in Oxidizing Conditions

The conversion of this compound in the presence of oxygen has been explored over various catalysts. The primary reaction is dehydrochlorination to produce propene and hydrogen chloride. However, other reactions like oxychlorination, cracking, oligomerization, and aromatization can also take place. acs.org

Catalyst Systems

A range of catalyst systems have been investigated for the dehydrochlorination of this compound under oxidizing conditions. These include:

Alumina (Al₂O₃) : Pure alumina demonstrates high selectivity towards propene, with conversion starting above 400 K and nearing 100% at 480 K. acs.org

Silica-Alumina (SiO₂-Al₂O₃) : This catalyst shows a high selectivity to propene, approaching 100%, with significant conversion achievable above 400 K. acs.org The reaction reaches equilibrium over this catalyst above this temperature. acs.org

ZSM5 Zeolite : On this acidic catalyst, conversion of this compound begins above 400 K. acs.org However, its high acidity also promotes side reactions. acs.org

Copper Chloride (CuCl₂) : Supported on alumina, this catalyst exhibits reactivity from both the acidic support (dehydrochlorination and cracking) and the copper chloride phase (oxychlorination). acs.org

Manganese Tungstate (Mn-W-Al₂O₃) : On a manganese-doped tungstated alumina catalyst, 100% conversion of this compound is achieved at 510 K, but propene selectivity does not exceed 50% at total conversion. acs.org

Mixed Manganese-Aluminum Oxide (Mn-Al₂O₃) : A coprecipitated manganese-alumina catalyst achieves nearly 100% conversion around 500 K with propene selectivity over 90%. acs.org

Reaction Pathways

The catalytic dehydrochlorination of this compound involves several potential reaction pathways:

Propene Formation : This is the primary and desired reaction, involving the elimination of hydrogen chloride. acs.org

Oxychlorination : This pathway leads to the formation of more chlorinated compounds. acs.org

Cracking : The breaking of carbon-carbon bonds can occur, leading to smaller molecules. acs.org

Oligomerization : The formation of larger molecules from smaller ones can happen, especially over highly acidic catalysts like ZSM5 zeolite. acs.org

Aromatization : The formation of aromatic compounds, such as benzene (B151609) and toluene (B28343), can occur at higher temperatures, particularly over ZSM5 zeolite. acs.orgacs.org

The selectivity towards these different pathways is highly dependent on the catalyst used and the reaction conditions. For instance, silica-alumina shows almost total selectivity to propene, while ZSM5 zeolite produces a variety of byproducts including isobutane, butene isomers, and unsaturated C5-C7 hydrocarbons. acs.org

Role of Catalyst Acidity

Catalyst acidity plays a crucial role in the dehydrochlorination of this compound. Acid catalysts like alumina, silica-alumina, and ZSM5 zeolite are all active in this reaction. researchgate.net

Lewis and Brønsted Acidity : Both Lewis and Brønsted acid sites can be involved in the reaction mechanism. The dehydrochlorination over γ-Al₂O₃ is thought to involve Lewis acid sites, while reactions over CaX and expanded clay involve Brønsted acid sites. e3s-conferences.org

Acidity and Selectivity : The strength and type of acidity influence the product distribution. Very acidic catalysts like ZSM5 zeolite tend to promote side reactions such as oligomerization, cracking, and aromatization, leading to lower selectivity for propene. acs.org In contrast, catalysts with weaker acid sites can exhibit higher selectivity towards dehydrochlorination. researchgate.net The presence of both acidic and basic sites can also influence the reaction, with basic sites potentially stabilizing carbocation intermediates. cardiff.ac.uk

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide insight into the reaction mechanism. For the dehydrochlorination of this compound over a silica-alumina catalyst, the reaction is found to be zero-order with respect to this compound. acs.org The activation energy for this process is approximately 14.5 kcal/mol. acs.org

The rate-determining step is suggested to be the elimination reaction from an adsorbed 2-propoxide species to form gas-phase propene. acs.org This step is believed to proceed through an E1-type mechanism involving a secondary carbenium ion. acs.org

Formation and Elimination of 2-Propoxide Species

FT-IR spectroscopy studies have shed light on the surface species involved in the reaction. The molecular adsorption of this compound onto the catalyst surface is a rapid and reversible process at low temperatures. acs.org

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. These reactions can proceed through two main mechanisms: S_N1 and S_N2. libretexts.org

S_N1 Mechanism : This is a two-step mechanism. The first and rate-determining step is the breaking of the carbon-chlorine bond to form a secondary carbocation intermediate. libretexts.orgaskfilo.com The second, faster step is the attack of the nucleophile on the carbocation. libretexts.orgaskfilo.com The rate of this reaction is dependent only on the concentration of this compound. libretexts.org

S_N2 Mechanism : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the chlorine atom leaves. libretexts.orgcsbsju.edu The rate of an S_N2 reaction depends on the concentrations of both this compound and the nucleophile. libretexts.org

An example of a nucleophilic substitution reaction is the reaction of this compound with sodium hydroxide (B78521) (NaOH), which primarily forms the secondary alcohol, propan-2-ol. brainly.com Another example is the reaction with cyanide (⁻CN) to form a nitrile. libretexts.org

Friedel-Crafts Alkylation Reactions

This compound serves as an alkylating agent in Friedel-Crafts reactions, introducing an isopropyl group onto an aromatic ring. sigmaaldrich.cnchemicalbook.com These reactions require a Lewis acid catalyst to activate the alkyl halide. saskoer.ca

The Friedel-Crafts alkylation of difluorobenzene with this compound can be effectively carried out using solid acid catalysts. sigmaaldrich.cnchemicalbook.com These catalysts, such as certain metal phosphotungstates, provide an active surface for the reaction to occur. chemijournal.com The mechanism involves the activation of this compound by the Lewis acid site on the catalyst, generating an electrophilic species, likely an isopropyl carbocation. This electrophile then attacks the electron-rich aromatic ring of difluorobenzene, leading to the formation of an arenium ion intermediate. Subsequent loss of a proton from the arenium ion regenerates the aromaticity and yields the alkylated product, isopropyl difluorobenzene. The use of solid acid catalysts offers advantages such as easier separation from the reaction mixture and potential for recyclability. chemijournal.com

This compound can alkylate toluene in the presence of methylalumoxane (MAO) as a catalyst, producing a mixture of mono- and diisopropyltoluenes. studylib.netresearchgate.netijpcbs.com The catalytic activity of MAO in this reaction is comparable to that of traditional Lewis acids like aluminum chloride (AlCl(_3)). studylib.netresearchgate.netijpcbs.com The reaction proceeds through the typical Friedel-Crafts alkylation mechanism where MAO activates the this compound, facilitating the electrophilic attack on the toluene ring. The activating methyl group on the toluene ring directs the incoming isopropyl group primarily to the ortho and para positions.

Table 1: Products of Friedel-Crafts Alkylation of Toluene with this compound

| Reactant 1 | Reactant 2 | Catalyst | Products |

| This compound | Toluene | Methylalumoxane (MAO) | Mono-isopropyltoluenes, Di-isopropyltoluenes |

Degradation Reactions in Environmental Contexts

The environmental fate of this compound is influenced by its degradation through various chemical processes, particularly those initiated by reactive species present in the atmosphere.

In the atmosphere, this compound can undergo degradation initiated by chlorine (Cl) atoms. nih.gov This process is a significant pathway for the removal of halogenated volatile organic compounds (HVOCs) from the environment. nih.gov The reaction proceeds via hydrogen abstraction from the this compound molecule by a chlorine radical, forming a chloropropyl radical and hydrogen chloride (HCl). osti.gov

A computational study using density functional theory has elucidated the detailed mechanism and kinetic properties of this reaction. nih.gov The rate constants for the reaction channels have been calculated, providing insights into the atmospheric lifetime of this compound. nih.govnih.gov The subsequent reactions of the resulting radical products in the presence of atmospheric components like oxygen (O(_2)), nitrogen monoxide (NO), and the hydroperoxyl radical (HO(_2)) have also been investigated to understand the complete degradation pathway. nih.gov

Reductive Dechlorination Pathways

Under anoxic or reducing conditions, a characteristic degradation pathway for halogenated aliphatic compounds like this compound is reductive dechlorination. enviro.wikiresearchgate.net This process involves the removal of chlorine atoms and can proceed through several mechanisms, primarily hydrogenolysis and dehydrohalogenation (which can be part of a reductive elimination sequence). enviro.wikienviro.wiki

Hydrogenolysis is a reductive process where a carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond. researchgate.netenviro.wiki For this compound, this would result in the formation of propane (B168953). This pathway is a common fate for chlorinated ethanes and propanes in reducing environments. enviro.wiki

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (HCl) from the substrate to form an alkene. wikipedia.org When treated with a strong base like potassium hydroxide (KOH), this compound undergoes a β-elimination reaction to form propene. wikipedia.org This reaction competes with nucleophilic substitution, but with strong, hindered bases, the alkene is the major product. wikipedia.org

Another related pathway is dihaloelimination (a type of reductive elimination), where two halogen atoms on adjacent carbons are removed to form a double bond. While more relevant for vicinally di-halogenated compounds, analogous reductive elimination can occur with this compound to form propene. enviro.wiki For example, the reduction of 1- or this compound can lead to propene via dihaloelimination-like processes. enviro.wiki Computational studies on the related 1,2,3-trichloropropane (B165214) show that reductive β-elimination to an alkene, followed by hydrogenolysis, is a thermodynamically favored pathway. enviro.wiki

Theoretical and Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the reaction mechanisms of this compound. sumitomo-chem.co.jp Methods like Density Functional Theory (DFT) and high-level Coupled Cluster calculations provide detailed insights into potential energy surfaces, transition state structures, and reaction kinetics that are often difficult to obtain experimentally. lsmu.ltnist.gov

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for studying the electronic structure and reaction pathways of chemical systems. sumitomo-chem.co.jp Numerous studies have employed DFT to investigate the reactions of this compound and related chlorinated alkanes. nih.govenviro.wikirsc.org

DFT calculations have been used to:

Investigate the potential energy surfaces for the unimolecular decomposition of this compound, confirming that HCl elimination is the major pathway over bond dissociation. researchgate.netlsmu.lt

Compare the possible pathways for the reduction and elimination of chlorinated propanes, showing that β-elimination to form an alkene is often thermodynamically favored. enviro.wikiresearchgate.net

Elucidate the mechanism of Cl-initiated H-abstraction reactions, identifying stable complexes and calculating activation energies. nih.gov

Study the subsequent reactions of radical products with atmospheric oxidants. nih.govacs.org

Various functionals, such as B3LYP, PBE0, and M06-2X, have been used in these studies, with results generally showing good agreement across different levels of theory, although some variations can occur. enviro.wikirsc.orgresearchgate.net

Coupled Cluster Methods

Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), represents a high-accuracy "gold standard" in computational chemistry. rsc.orgresearchgate.net It is often used to provide benchmark energies and validate results from less computationally expensive methods like DFT. lsmu.ltresearchgate.net

For this compound and its reactions, Coupled Cluster methods have been applied to:

Accurately calculate thermochemical data, such as dissociation onsets and heats of formation for the molecule and its corresponding radical cations. researchgate.net

Investigate the potential energy surfaces of its unimolecular decomposition reactions, providing reliable predictions of reaction pathways. researchgate.netlsmu.lt

Study the detailed mechanism and kinetic properties of its degradation reactions initiated by radicals like Cl. nih.govacs.org These studies combine CCSD(T) with DFT to achieve a comprehensive understanding of the reaction dynamics. nih.govacs.orgrsc.org

The combination of CCSD(T) with complete basis set (CBS) extrapolation provides reliable thermochemical predictions, crucial for understanding reaction energetics. researchgate.net

Potential Energy Surface (PES) Investigations

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry, providing a fundamental map for understanding chemical reactions. For this compound, PES investigations have been crucial in elucidating the mechanisms of its unimolecular decomposition and other reactions.

Quantum chemical methods such as CCSD(T), GBS-QB3, and B3LYP have been employed to explore the PES for the gas-phase unimolecular decomposition of this compound. researchgate.net These studies indicate that the primary reaction channel is the elimination of hydrogen chloride (HCl). researchgate.net In the context of HCl elimination, the PES has been characterized using B3LYP/6-31G(d) calculations for the reactant, products, and the transition state. nist.gov For the reaction this compound → propene + HCl, the barrier height (E₀) was determined to be 220.9 kJ mol⁻¹ using G3MP2B3 calculations. nist.gov

High-pressure mass spectrometric studies have also been used to investigate the potential energy surfaces of gas-phase Sₙ2 reactions involving this compound (referred to as isopropyl chloride). nist.govnist.gov These investigations provide critical data on the thermochemistry and stability of intermediates and transition states along the reaction coordinate. nist.govnist.gov The PES for such reactions typically features multiple minima and maxima, corresponding to stable species (reactants, products, intermediates) and transition states, respectively. pythoninchemistry.org For instance, in the decomposition of this compound, the PES connects the reactant molecule to the products (propene and HCl) via a specific transition state structure. nist.gov

Canonical Variational Transition State Theory (CVT)

Canonical Variational Transition State Theory (CVT) is a refined version of conventional transition state theory that improves the calculation of reaction rate constants by locating the transition state at the maximum of the Gibbs free energy of activation, rather than simply at the saddle point of the potential energy surface. This approach accounts for the fact that the "bottleneck" of a reaction can shift with temperature.

CVT has been extensively applied to study the kinetics of reactions involving this compound. For the Cl-initiated degradation reactions of this compound, rate constants for all reaction channels were calculated using CVT over a temperature range of 200–1000 K. acs.orgnih.gov These theoretical calculations have shown excellent agreement with experimental data at 296 K. acs.orgnih.gov

Similarly, computational studies on the Cl atom-initiated photo-oxidation of this compound have utilized CVT to complement experimental results. nih.gov For the reaction of Cl atoms with this compound, calculations were performed using CVT in combination with high-level electronic structure methods (CCSD/cc-pVDZ//MP2/6-31+G(d,p)). nih.gov CVT has also been used to evaluate rate constants for reactions of this compound with OH radicals, which are significant in atmospheric chemistry. researchgate.net For reactions with negative barrier heights, where a distinct energy barrier is absent, CVT is a particularly valuable tool for calculating rate constants. researchgate.net

Small Curvature Tunneling Effect (SCT)

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. For chemical reactions, especially those involving the transfer of light atoms like hydrogen, tunneling can significantly increase the reaction rate. The Small Curvature Tunneling (SCT) method is a common approach to estimate this effect by considering the reaction path and its curvature near the transition state.

In studies of this compound kinetics, the SCT correction is frequently applied in conjunction with CVT to achieve more accurate rate constants. For the Cl-initiated degradation of this compound, reaction rate constants were calculated with CVT and corrected for the SCT effect over a 200–1000 K temperature range. acs.orgnih.govresearcher.life This combined approach provides a more complete picture of the reaction dynamics by incorporating both variational effects of the transition state and quantum tunneling.

The importance of the tunneling correction has been demonstrated in several key reactions:

Cl-initiated photo-oxidation: Computational calculations for the reaction of Cl atoms with this compound were performed using CVT with the SCT correction to provide a comprehensive theoretical model that complements experimental findings. nih.gov

Reaction with OH radicals: In the reaction between this compound and the OH radical, the SCT correction was found to have an important contribution to the calculated rate constants for all reaction channels that possess a positive energy barrier, particularly at lower temperatures. researchgate.net

HCl Elimination: For the unimolecular elimination of HCl from this compound, an estimated symmetric Eckert tunneling parameter was used to account for tunneling effects in the rate constant calculations. nist.gov

Kinetic Isotope Effects (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. KIE studies are a powerful tool for determining reaction mechanisms, as they provide insight into bond-breaking or bond-forming events in the rate-determining step.

Chlorine kinetic isotope effects have been measured for the gas-phase thermolysis of this compound at temperatures between 250 and 441°C. sci-hub.se The results showed a primary isotope effect with a normal temperature dependence, indicating that the C-Cl bond is breaking in the rate-determining step. sci-hub.se Model calculations suggested that the activated complex involves a combination of C-Cl stretching, C-C-Cl bending, and C-CH₃ shortening. sci-hub.se

| Temperature (°C) | Fraction of Reaction (f) | k₃₅/k₃₇ |

| 250.0 | 0.432 | 1.00753 |

| 355.0 | 0.179 | 1.00712 |

| 441.0 | 0.355 | 1.00650 |

| 441.0 | 0.587 | 1.00652 |

| This table presents the experimental chlorine kinetic isotope effects (k₃₅/k₃₇) for the thermolysis of this compound at various temperatures and fractions of reaction. Data sourced from a 1980 study. sci-hub.se |

Deuterium (B1214612) isotope effects are also highly informative. In a reaction analogous to the elimination from this compound, the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide was found to be 6.7 times faster than the reaction of its deuterated counterpart (where the hydrogen on the second carbon is replaced by deuterium). libretexts.org This large primary KIE (kH/kD = 6.7) provides strong evidence that the C-H bond is broken in the rate-determining step, which is characteristic of the E2 mechanism. libretexts.org

Ab Initio Calculations of Molecular Structure and Vibrational Frequencies

Ab initio (from first principles) calculations are computational chemistry methods that rely on basic laws of quantum mechanics without the use of experimental data. These calculations are fundamental for determining molecular properties such as equilibrium geometry and vibrational frequencies.

For this compound, ab initio Hartree-Fock gradient calculations using 3-21G* and 6-31G* basis sets have been performed to determine a complete equilibrium geometry, barrier to internal rotation, and vibrational frequencies. cdnsciencepub.comcdnsciencepub.com These theoretical results have been compared with experimental data from Raman and infrared spectroscopy, showing good agreement and allowing for a detailed assignment of the 27 fundamental vibrational modes. cdnsciencepub.comcdnsciencepub.com

More advanced calculations have also been conducted. To compute rate constants for HCl elimination, molecular structures and vibrational frequencies for this compound were calculated at the B3LYP/6-31G(d) level of theory. nist.gov The computed vibrational frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. nist.gov The uncertainty in this scaling factor can introduce small uncertainties into the calculated zero-point energy and entropy. nist.gov

| Parameter | 3-21G* Basis Set | 6-31G* Basis Set |

| C-Cl Bond Length (Å) | 1.838 | 1.834 |

| C-C Bond Length (Å) | 1.528 | 1.527 |

| C-H (secondary) Bond Length (Å) | 1.082 | 1.085 |

| C-C-C Bond Angle (°) | 113.6 | 113.9 |

| C-C-Cl Bond Angle (°) | 107.0 | 106.8 |

| This table displays selected structural parameters for this compound as determined by ab initio Hartree-Fock calculations with two different basis sets. Data sourced from a 1991 study. cdnsciencepub.com |

These calculations provide the foundational data—such as molecular geometries, moments of inertia, and vibrational frequencies for reactants and transition states—that are essential inputs for more complex kinetic theories like CVT and RRKM theory. nist.gov

Advanced Analytical Methodologies for 2 Chloropropane Characterization

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation and analysis of 2-chloropropane from various matrices. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. Gas chromatography, in particular, is a powerful tool for the analysis of volatile compounds like this compound.

Gas Chromatography (GC)

Gas chromatography (GC) is a premier technique for the analysis of this compound due to the compound's volatile nature. sigmaaldrich.com It is widely employed for detecting and monitoring this compound, especially in the context of identifying it as a genotoxic impurity in pharmaceutical substances. ijstr.org The versatility of GC allows for its coupling with various detectors, enhancing its sensitivity and selectivity for specific analytical challenges.

GC with Flame Ionization Detector (FID) for Detection and Quantification

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the detection and quantification of this compound. oup.comderpharmachemica.com This technique is particularly valuable for determining the presence of this compound as a residual solvent or genotoxic impurity in drug substances. derpharmachemica.comxisdxjxsu.asia The FID offers high sensitivity to organic compounds, making it well-suited for trace-level analysis.

A typical GC-FID method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other components is achieved based on its interaction with the stationary phase within the column. xisdxjxsu.asia Upon elution from the column, the compound is combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present. This signal is then used for quantification.

Method validation studies have demonstrated the effectiveness of GC-FID for this compound analysis. For instance, a validated method for detecting this compound in tramadol (B15222) HCl showed good accuracy, with recoveries ranging from 84.20% to 111.433%, and a relative standard deviation (RSD) for precision of 3.3%. ijstr.org The method also proved to be linear over a concentration range of 4.32-750 ppm, with a correlation coefficient of 0.9990. ijstr.org The limit of detection (LOD) and limit of quantification (LOQ) were established at 1.5 ppm and 4.32 ppm, respectively, highlighting the method's sensitivity. ijstr.org

Table 1: GC-FID Method Parameters for this compound Analysis in Pharmaceutical Substances

| Parameter | Value | Reference |

|---|---|---|

| Column | DB-624 (or equivalent) | xisdxjxsu.asia |

| Carrier Gas | Nitrogen or Helium | derpharmachemica.comxisdxjxsu.asia |

| Injector Temperature | ~180-220°C | derpharmachemica.comxisdxjxsu.asia |

| Detector | Flame Ionization Detector (FID) | xisdxjxsu.asia |

| Detector Temperature | ~260°C | xisdxjxsu.asia |

Headspace Gas Chromatography (HS-GC) for Impurity Detection

Headspace Gas Chromatography (HS-GC) is a specialized sample introduction technique that is highly effective for the analysis of volatile organic compounds (VOCs) like this compound in solid or liquid samples. purdue.edu This method is particularly advantageous for detecting residual solvents and genotoxic impurities in pharmaceutical products, as it minimizes matrix effects by only analyzing the vapor phase in equilibrium with the sample. ijstr.orgxisdxjxsu.asia

In HS-GC, the sample is placed in a sealed vial and heated to a specific temperature for a set period, allowing volatile compounds to partition into the headspace. xisdxjxsu.asia A portion of this vapor is then injected into the GC system for analysis. google.com This technique is often coupled with a Flame Ionization Detector (FID) for sensitive detection. xisdxjxsu.asia

HS-GC methods have been successfully developed and validated for the determination of this compound in various active pharmaceutical ingredients (APIs). For example, a method for detecting this compound in memantine (B1676192) hydrochloride was developed using HS-GC with FID, demonstrating good stability, high sensitivity, and accurate detection. google.com Similarly, a validated HS-GC method for determining chloromethane, chloroethane, and this compound in pregabalin (B1679071) showed excellent linearity with a correlation coefficient of 0.9999 for this compound. xisdxjxsu.asia

Table 2: Typical HS-GC Parameters for this compound Impurity Analysis

| Parameter | Value | Reference |

|---|---|---|

| Equilibration Temperature | ~90-100°C | xisdxjxsu.asiagoogle.com |

| Equilibration Time | ~10-30 minutes | xisdxjxsu.asiagoogle.com |

| Injection Volume | 1.0 mL | xisdxjxsu.asia |

| Column | DB-624 (or similar) | xisdxjxsu.asiagoogle.com |

GC/Mass Spectrometry (GC/MS) for Product Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful and highly specific technique for the identification and quantification of this compound. purdue.edunist.govdntb.gov.ua This method combines the separation capabilities of GC with the definitive identification provided by MS, making it an invaluable tool for analyzing complex mixtures and confirming the presence of trace-level impurities. shimadzu.comoup.com

After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for this compound. nih.gov The characteristic fragment ions for this compound include m/z 43, 63, and 78. nih.govrestek.com

GC/MS has been successfully applied to the analysis of potential genotoxic impurities, including this compound, in active pharmaceutical ingredients. shimadzu.comoup.comnih.gov For instance, a sensitive GC-MS/MS method was developed for the determination of five potential genotoxic impurities, including this compound, in abiraterone (B193195) acetate (B1210297). oup.comnih.gov The method was validated according to ICH guidelines and demonstrated excellent linearity and recovery. oup.comnih.gov The limit of detection for this compound can be as low as 3.4 ng. nih.gov This high sensitivity and specificity make GC/MS a crucial technique for ensuring the quality and safety of pharmaceutical products. gavinpublishers.comagriculturejournals.cz

Table 3: GC/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Monitored Ions (m/z) | 43, 63, 78 | nih.gov |

Liquid Chromatography (LC)

While gas chromatography is the predominant method for this compound analysis due to its volatility, liquid chromatography (LC) can also be utilized, particularly for the analysis of related or derivatized compounds. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. sielc.comsielc.com

For instance, a reverse-phase HPLC method has been described for the analysis of 2-bromo-2-chloropropane, a related haloalkane. sielc.comsielc.com This method uses a C18 or similar nonpolar stationary phase with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used in the mobile phase. sielc.comsielc.com While not a direct analysis of this compound, this demonstrates the potential applicability of LC techniques for separating similar small, halogenated organic molecules. researchgate.net

Spectroscopic Techniques